molecular formula C27H29N3O2 B259504 N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide

Cat. No. B259504
M. Wt: 427.5 g/mol
InChI Key: LKCAKUMVNVLPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide, also known as ABP-700, is a novel and potent positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction.

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide is a positive allosteric modulator of the nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide binds to a specific site on the nAChR, known as the allosteric site, which is distinct from the acetylcholine binding site. This binding enhances the response of the receptor to acetylcholine, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to have several biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function and memory, and reduced nicotine self-administration. N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.

Future Directions

There are several future directions for N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide research, including the development of more potent and selective positive allosteric modulators of the nAChR, the investigation of N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide in other diseases, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to understand the long-term effects of N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide and its potential side effects.

Synthesis Methods

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzamide with 4-benzylpiperidine and subsequent coupling with N-Boc-4-aminobenzoic acid. The final product is obtained after deprotection of the Boc group using TFA (trifluoroacetic acid) in DCM (dichloromethane).

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to improve cognitive function and memory in animal models. In schizophrenia, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to improve cognitive deficits and reduce positive symptoms. In addiction, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to reduce nicotine self-administration in animal models.

properties

Product Name

N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(4-carbamoylphenyl)benzamide

InChI

InChI=1S/C27H29N3O2/c28-26(31)23-10-12-25(13-11-23)29-27(32)24-8-6-22(7-9-24)19-30-16-14-21(15-17-30)18-20-4-2-1-3-5-20/h1-13,21H,14-19H2,(H2,28,31)(H,29,32)

InChI Key

LKCAKUMVNVLPGW-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.